molecular formula C23H22N4O5S2 B11655169 2-ethoxy-4-{(Z)-[5-imino-7-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl benzenesulfonate

2-ethoxy-4-{(Z)-[5-imino-7-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl benzenesulfonate

Cat. No.: B11655169
M. Wt: 498.6 g/mol
InChI Key: YWVQTKOKFYZDBI-WPTKKBASSA-N
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Description

2-ETHOXY-4-{[(6Z)-5-IMINO-7-OXO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}PHENYL BENZENESULFONATE is a complex organic compound that features a unique structure combining a thiadiazolo-pyrimidine core with a benzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-4-{[(6Z)-5-IMINO-7-OXO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}PHENYL BENZENESULFONATE typically involves multi-step organic reactions. The key steps may include:

    Formation of the Thiadiazolo-Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and carbonyl compounds.

    Introduction of the Ethoxy Group: This step may involve etherification reactions using ethylating agents.

    Attachment of the Benzenesulfonate Group: This can be done through sulfonation reactions using sulfonyl chlorides or sulfonic acids.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-4-{[(6Z)-5-IMINO-7-OXO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}PHENYL BENZENESULFONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ETHOXY-4-{[(6Z)-5-IMINO-7-OXO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}PHENYL BENZENESULFONATE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-ETHOXY-4-{[(6Z)-5-IMINO-7-OXO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}PHENYL SULFATE
  • 2-ETHOXY-4-{[(6Z)-5-IMINO-7-OXO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}PHENYL PHOSPHATE

Uniqueness

The uniqueness of 2-ETHOXY-4-{[(6Z)-5-IMINO-7-OXO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}PHENYL BENZENESULFONATE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C23H22N4O5S2

Molecular Weight

498.6 g/mol

IUPAC Name

[2-ethoxy-4-[(Z)-(5-imino-7-oxo-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] benzenesulfonate

InChI

InChI=1S/C23H22N4O5S2/c1-4-31-19-13-15(10-11-18(19)32-34(29,30)16-8-6-5-7-9-16)12-17-20(24)27-23(25-21(17)28)33-22(26-27)14(2)3/h5-14,24H,4H2,1-3H3/b17-12-,24-20?

InChI Key

YWVQTKOKFYZDBI-WPTKKBASSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C(C)C)OS(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(C)C)OS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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